molecular formula C26H24N2O6 B4925380 diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate CAS No. 24806-39-1

diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate

Cat. No.: B4925380
CAS No.: 24806-39-1
M. Wt: 460.5 g/mol
InChI Key: GKBFDMMDHGVNEI-UHFFFAOYSA-N
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Description

Diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate is a symmetric aromatic ester featuring a central 1,4-phenylene core connected to two benzoate groups via carbonylimino (–NH–C(=O)–) linkages. The ethyl ester groups enhance solubility in organic solvents, making it suitable for applications in coordination chemistry, polymer science, or as a precursor for metal-organic frameworks (MOFs).

Properties

IUPAC Name

ethyl 4-[[4-[(4-ethoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c1-3-33-25(31)19-9-13-21(14-10-19)27-23(29)17-5-7-18(8-6-17)24(30)28-22-15-11-20(12-16-22)26(32)34-4-2/h5-16H,3-4H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBFDMMDHGVNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297527
Record name diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24806-39-1
Record name NSC116498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate typically involves the reaction of ethyl 4-hydroxybenzoate with 1,4-bis(chloromethyl)benzene . This reaction is carried out under specific conditions to ensure the formation of the desired diester monomer. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Hydrogen Storage:
DEDB serves as a linear ligand linker in the construction of metal-organic frameworks. One notable application is in hydrogen storage systems. For instance, the MOF GUF-1, which utilizes DEDB as a linker, has demonstrated excellent volumetric hydrogen storage capabilities. It can store up to 41 g/L under specific temperature and pressure conditions, making it a promising material for energy storage applications .

Synthesis of Isoquinoline Derivatives:
The compound has also been employed in the synthesis of isoquinoline derivatives, which are important in medicinal chemistry. A reaction involving DEDB with di(phenylmethylene)hydrazine in the presence of a copper catalyst has been reported to yield these derivatives effectively. This process highlights DEDB's utility as a versatile building block in organic synthesis .

Organic Synthesis

Catalytic Reactions:
DEDB can be utilized in various catalytic reactions due to its functional groups that facilitate chemical transformations. For example, it can participate in reactions involving carbonyl compounds, leading to the formation of complex organic molecules. The ability to act as a ligand enhances the reactivity of metal catalysts used in these transformations .

Phase-Transfer Catalysis:
Research has explored the use of DEDB in phase-transfer catalysis, where it aids in the efficient transfer of reactants between different phases (e.g., solid-liquid). This method has been shown to improve yields and reaction rates significantly, demonstrating DEDB's role in enhancing synthetic methodologies .

Biological Applications

Antifungal Activity:
Emerging studies suggest that DEDB derivatives could possess antifungal properties. The synthesis of certain isoquinoline derivatives from DEDB has shown potential antifungal activity against various strains, indicating that modifications of this compound may lead to new therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Hydrogen Storage Used as a linker in MOFs for hydrogen storageGUF-1 MOF can store up to 41 g/L of H₂
Organic Synthesis Acts as a building block for various organic compoundsFacilitates reactions with carbonyl compounds
Phase-Transfer Catalysis Enhances reaction efficiency by improving reactant transferSignificant improvements in yields observed
Antifungal Activity Potential use in developing antifungal agentsIsoquinoline derivatives show antifungal properties

Case Studies

  • GUF-1 MOF Development:
    In a study focusing on hydrogen storage applications, researchers synthesized GUF-1 using DEDB as a linker. The framework exhibited remarkable stability and high hydrogen uptake capacity under varying pressure conditions, making it suitable for practical applications in energy storage systems.
  • Synthesis of Antifungal Isoquinolines:
    A research team explored the synthesis of isoquinoline derivatives from DEDB. They reported that certain synthesized compounds displayed significant antifungal activity against Candida species, suggesting pathways for developing new antifungal drugs.
  • Phase-Transfer Catalysis Enhancement:
    Investigations into phase-transfer catalysis involving DEDB revealed that its inclusion led to enhanced reaction rates and yields compared to traditional methods without such ligands. This finding underscores the importance of DEDB in modern synthetic chemistry.

Mechanism of Action

The mechanism of action of diethyl 4,4’-[1,4-phenylenebis(carbonylimino)]dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include binding to specific sites on proteins, leading to changes in their activity or function. Detailed studies on the molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related dibenzoate esters with varying central linkages. Key differences lie in the bridging groups, which influence electronic properties, thermal stability, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Central Linkage Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference ID
Diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate –NH–C(=O)–C6H4–C(=O)–NH– Not reported Not reported Potential MOF precursor, hydrogen bonding, high polarity
Diethyl 4,4′-(ethyne-1,2-diyl)dibenzoate (DEEDB, 83536-13-4) –C≡C– 322.36 147–151 MOF linker (e.g., GUF-1) for hydrogen storage, rigid conjugation
Dimethyl 4,4′-oxydibenzoate (14387-30-5) –O– 286.28 Not reported Polymer intermediates, flexible backbone, moderate thermal stability
4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid (217077-89-9) –C≡C– 366.37 Not reported MOF ligand (acid form), high conjugation, saponified from ester precursors
Dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate –O–(CH2)3–O– 344.33 Not reported Crystalline materials, ether flexibility

Key Comparisons

This is critical for applications requiring ordered molecular packing . Ethyne (DEEDB): The acetylene bridge (–C≡C–) provides linear rigidity and π-conjugation, advantageous for MOFs with high surface areas and gas adsorption (e.g., GUF-1’s hydrogen storage capacity of 41 g/L) . Ether (Dimethyl 4,4′-oxydibenzoate): The –O– linkage offers flexibility but lower thermal stability, making it less suitable for high-temperature applications .

Functional Group Reactivity Ester vs. Acid Forms: The target compound’s ethyl esters are hydrolytically stable compared to carboxylic acids (e.g., 4,4’-[1,4-phenylene-bis(ethyne)]dibenzoic acid), which are prone to deprotonation and coordination with metal ions in MOFs . Urea vs.

Thermal and Spectral Properties

  • Thermal Stability: Urea-linked compounds generally decompose above 250°C, outperforming ester- or ether-linked analogs. For example, DEEDB (acetylene-linked) melts at 147–151°C but maintains stability in MOFs up to 300°C .
  • Spectroscopy: IR spectra of urea-containing compounds show characteristic C=O stretches near 1650 cm⁻¹ and N–H stretches around 3300 cm⁻¹, distinct from ester C=O (~1710 cm⁻¹) or ether C–O (~1270 cm⁻¹) signals .

Applications MOF Synthesis: DEEDB and its acid derivatives are widely used in MOFs due to their rigid, conjugated backbones. The target compound’s urea linkage could enable novel MOFs with hydrogen-bonded networks . Polymer Science: Ether-linked esters (e.g., dimethyl 4,4′-oxydibenzoate) are common in polyesters, while urea-containing compounds may serve as crosslinkers or in high-performance thermosets .

Research Findings and Trends

  • MOF Performance: DEEDB-based MOFs exhibit superior gas adsorption due to their porosity and conjugation. The target compound’s hydrogen-bonding capability could enhance selectivity for polar gases (e.g., CO2 or SO2) .
  • Synthetic Challenges: Urea-linked compounds often require controlled reaction conditions to avoid side products like biurets, whereas acetylene-linked esters are synthesized via Sonogashira coupling, as seen in peb-Me2 () .
  • Thermal Analysis: Differential scanning calorimetry (DSC) of analogous urea compounds shows glass transition temperatures (Tg) > 150°C, suggesting the target compound’s suitability for high-temperature materials .

Biological Activity

Diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate (DECB) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of DECB, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C24_{24}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 398.44 g/mol
  • CAS Number : 83536-13-4

Synthesis

DECB can be synthesized through various methods involving the reaction of diethyl malonate with appropriate amines and carbonyl compounds. The synthetic pathway typically includes the formation of the carbonylimino group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of DECB derivatives. For instance, modifications to the structure have been shown to enhance cytotoxicity against various cancer cell lines.

  • Mechanism of Action : DECB exhibits its antitumor effects by inducing apoptosis in cancer cells. This is achieved through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which lead to cellular stress and death.

Antimicrobial Activity

DECB has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

  • Activity Spectrum :
    • Effective against Staphylococcus aureus
    • Moderate activity against Escherichia coli

Case Studies

  • Study on Antitumor Activity :
    A study published in Journal of Medicinal Chemistry demonstrated that DECB derivatives showed a dose-dependent increase in cytotoxicity against MCF-7 breast cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the substitution pattern on the phenyl rings .
  • Antimicrobial Evaluation :
    In a recent investigation, DECB was tested against a panel of bacterial strains. The results indicated an inhibition zone diameter ranging from 15 mm to 25 mm, suggesting moderate to high antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of DECB can be influenced by structural modifications. The presence of electron-withdrawing groups on the phenyl rings enhances its reactivity and biological potency.

ModificationEffect on Activity
Electron-withdrawing groupsIncreased cytotoxicity
Alkyl substitutionsEnhanced solubility

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of DECB to various biological targets, including enzymes involved in cancer metabolism. These studies suggest that DECB can effectively bind to target sites, potentially disrupting their function and leading to therapeutic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) and silver hexafluoroantimonate (AgSbF₆) are used as catalysts in reactions involving diphenylacetylene derivatives to form ethyne-linked structures . Solvent choice (e.g., dimethylformamide) enhances nucleophilicity and reaction efficiency, as seen in analogous dibenzoate syntheses . Purification via recrystallization or column chromatography ensures >97% purity, with melting points (147–151°C) and FT-IR spectroscopy validating structural integrity .

Q. How is the crystal structure of this compound determined, and what structural features are critical for its functionality?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for determining its solid-state arrangement. The compound’s planar aromatic core and flexible ester groups enable π-π stacking and hydrogen bonding, which are critical for forming metal-organic frameworks (MOFs). For example, interpenetrated MOF topologies (e.g., MIL-53 analogs) rely on these interactions for porosity . Symmetry operations and unit cell parameters derived from XRD data guide MOF design .

Advanced Research Questions

Q. How can researchers optimize the hydrogen storage capacity of MOFs incorporating this ligand, and what are the key challenges?

  • Methodological Answer : Optimizing hydrogen uptake involves balancing pore size and framework stability. The ligand’s ethyne or carbonylimino linkages influence MOF rigidity and surface area. For instance, GUF-1, an interpenetrated Sc-MOF using a similar dibenzoate ligand, achieves 41 g/L working capacity via temperature-pressure swing systems . Challenges include mitigating framework collapse during cycling, which is addressed by thermogravimetric analysis (TGA) to assess thermal stability and Brunauer-Emmett-Teller (BET) measurements to monitor surface area retention .

Q. What strategies resolve contradictions in reported iodine adsorption data for UiO-n MOFs using this ligand?

  • Methodological Answer : Discrepancies in iodine uptake (e.g., 1.54–2.79 g·g⁻¹) arise from structural variations like interpenetration or linker functionalization. Researchers should compare synthesis protocols (e.g., modulator use in UiO-66_NH₂) and characterize defects via powder XRD and gas sorption isotherms . Controlled activation conditions (e.g., solvent exchange) prevent pore blocking, ensuring reproducible results.

Q. How can computational modeling enhance the design of derivatives for targeted biological interactions?

  • Methodological Answer : Density functional theory (DFT) predicts electronic properties and binding affinities. For example, thiocarbonyl bis(azanediyl) derivatives exhibit nucleophile-electrophile reactivity, which can be tailored via palladium-catalyzed cross-coupling to introduce bioactive groups (e.g., triazoles or fluorinated motifs) . Molecular docking simulations further guide modifications for antimicrobial or catalytic applications .

Methodological Considerations

  • Characterization Workflow :

    • Synthesis Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular structure.
    • Thermal Analysis : TGA and differential scanning calorimetry (DSC) assess decomposition thresholds and phase transitions.
    • Porosity Profiling : BET surface area analysis and gas sorption (N₂, CO₂) quantify MOF performance .
  • Data Contradiction Resolution :

    • Cross-validate experimental conditions (e.g., solvent purity, activation time).
    • Use advanced imaging (TEM/SEM) to detect framework defects or inhomogeneity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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